1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1021217-35-5
VCID: VC11941483
InChI: InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-2-1-3-13(10-12)28(26,27)24-8-6-23(7-9-24)15-5-4-14-21-20-11-25(14)22-15/h1-5,10-11H,6-9H2
SMILES: C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C16H15F3N6O2S
Molecular Weight: 412.4 g/mol

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine

CAS No.: 1021217-35-5

Cat. No.: VC11941483

Molecular Formula: C16H15F3N6O2S

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine - 1021217-35-5

Specification

CAS No. 1021217-35-5
Molecular Formula C16H15F3N6O2S
Molecular Weight 412.4 g/mol
IUPAC Name 6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-2-1-3-13(10-12)28(26,27)24-8-6-23(7-9-24)15-5-4-14-21-20-11-25(14)22-15/h1-5,10-11H,6-9H2
Standard InChI Key GQDUGYDOGHQFBU-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Canonical SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Introduction

The chemical compound "1-{ triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine" is a heterocyclic organic molecule that integrates a triazolo[4,3-b]pyridazine core with a piperazine ring substituted by a trifluoromethylbenzenesulfonyl group. This structural design suggests potential applications in medicinal chemistry due to its pharmacophoric features.

Structural Features

  • Core Structure: The compound contains a triazolo[4,3-b]pyridazine moiety, which is known for its bioactivity in various pharmaceutical contexts.

  • Substituents:

    • A piperazine ring functionalized with a 3-(trifluoromethyl)benzenesulfonyl group.

    • The trifluoromethyl group enhances lipophilicity and metabolic stability.

Synthesis Pathways

The synthesis of similar triazolo-pyridazine derivatives often involves:

  • Cyclization reactions to form the triazole ring.

  • Functionalization of the pyridazine core.

  • Coupling with sulfonylated piperazines.

For instance, hydrazine derivatives and nitrile intermediates are commonly used to construct the triazole framework .

Biological Activities

Compounds containing the triazolo[4,3-b]pyridazine scaffold have been evaluated for diverse bioactivities:

  • Anticancer Properties: Related derivatives have shown inhibitory activity against kinases such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis .

  • Antifungal Effects: Triazole-based compounds exhibit efficacy against fungal pathogens like Candida albicans and Rhodotorula mucilaginosa .

  • Antiviral Potential: Some triazole derivatives disrupt viral polymerase interactions, demonstrating antiviral properties against influenza viruses .

Mechanism of Action

The biological activity of this compound is likely mediated by:

  • Kinase Inhibition: The triazole and pyridazine rings may interact with ATP-binding sites in kinases.

  • Hydrophobic Interactions: The trifluoromethyl group enhances binding affinity through lipophilic interactions with target proteins.

Applications in Medicinal Chemistry

This compound's structural features make it a candidate for drug discovery programs targeting:

  • Cancer therapies (e.g., kinase inhibitors).

  • Antifungal agents for resistant strains.

  • Antiviral drugs focusing on RNA polymerase targets.

Research Findings

Studies on related compounds have demonstrated:

  • Enhanced Efficacy: Compounds with fluorinated groups often show superior activity compared to non-fluorinated analogs .

  • Low Toxicity: Select derivatives exhibit minimal hemolytic toxicity, making them viable for therapeutic use .

Limitations and Future Directions

While promising, further research is needed to:

  • Optimize the synthesis for scalability.

  • Conduct comprehensive pharmacokinetic studies.

  • Explore additional biological targets.

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